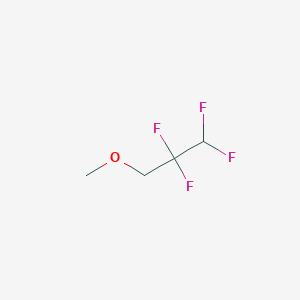

1,1,2,2-Tetrafluoro-3-methoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXZHYNQHNBVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382592 | |

| Record name | 1,1,2,2-tetrafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60598-17-6 | |

| Record name | 1,1,2,2-tetrafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60598-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS: 60598-17-6) for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 1,1,2,2-tetrafluoro-3-methoxypropane, a partially fluorinated ether with significant potential in advanced chemical synthesis and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the core physicochemical properties, synthesis, spectroscopic characterization, and strategic applications of this versatile molecule.

Introduction: The Strategic Value of Fluorinated Ethers in Modern Chemistry

Partially fluorinated ethers, such as this compound, represent a unique class of compounds that bridge the gap between traditional hydrocarbon ethers and their perfluorinated counterparts. The introduction of fluorine atoms imparts distinct properties, including increased metabolic stability, altered lipophilicity, and unique conformational preferences, making them valuable tools in the design of novel therapeutics and advanced materials.[1][2] This guide will focus on providing a deep understanding of this compound, equipping researchers with the knowledge to effectively utilize this compound in their work.

Physicochemical Properties and Structural Attributes

This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 60598-17-6 | [3][4] |

| Molecular Formula | C₄H₆F₄O | [3][4] |

| Molecular Weight | 146.08 g/mol | [3][4] |

| Boiling Point | 64 °C | [4] |

| Density | 1.186 g/cm³ | [4] |

| Refractive Index | 1.298 | [4] |

| LogP | 1.533 | [4] |

The presence of the tetrafluoroethyl group significantly influences the molecule's electronic and steric profile. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of adjacent functional groups and influence intermolecular interactions.

Synthesis and Mechanistic Considerations

A plausible and efficient method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.[5] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 2,2,3,3-tetrafluoropropan-1-ol reacts with a suitable methylating agent, such as methyl iodide.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 2,2,3,3-tetrafluoropropan-1-ol.

Materials:

-

2,2,3,3-Tetrafluoropropan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous DMF to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve 2,2,3,3-tetrafluoropropan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride slurry via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound as a colorless liquid.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the fluorinated alcohol, which is more acidic than its non-fluorinated analog.

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide.

-

DMF as Solvent: A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation (Na⁺) while leaving the alkoxide nucleophile relatively free and reactive.

-

Methyl Iodide: Iodide is an excellent leaving group, facilitating the SN2 reaction.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons and a triplet for the methylene protons, with coupling to the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR will display distinct signals for the methoxy carbon, the methylene carbon, and the two fluorinated carbons. The C-F coupling will be evident in the splitting of the signals for the fluorinated carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will provide detailed information about the electronic environment of the fluorine atoms and their coupling to each other and to the adjacent protons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 146. Key fragmentation patterns would include the loss of a methoxy radical (•OCH₃) and cleavage of the C-C bond within the fluoroalkyl chain.

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic C-H stretching vibrations around 2900-3000 cm⁻¹, a strong C-O stretching band for the ether linkage around 1100 cm⁻¹, and very strong C-F stretching absorptions in the 1000-1300 cm⁻¹ region.

Applications in Drug Discovery and Development

The unique properties of this compound make it an attractive building block and solvent in medicinal chemistry.

Metabolic Stability Enhancement

The replacement of metabolically labile C-H bonds with robust C-F bonds is a common strategy to enhance the metabolic stability of drug candidates.[1] The tetrafluoroethyl moiety in this compound can be incorporated into drug scaffolds to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

Bioisosteric Replacement

In drug design, isosteres are functional groups with similar steric and electronic properties. The methoxy group can be a liability due to O-demethylation. The 1,1,2,2-tetrafluoro-3-methoxypropyl group can serve as a bioisostere for other functionalities, offering a different metabolic profile while potentially maintaining or improving binding affinity to the target protein.[2]

Solvent Properties

Partially fluorinated ethers have unique solubility profiles, being able to dissolve a range of both polar and non-polar compounds. This makes them potentially useful as solvents for specific chemical reactions or as components in formulation and delivery systems for poorly soluble drugs.

Addressing Unsubstantiated Claims

A commercial supplier has claimed that this compound is a component in a "Covid-19 pandemic drug".[4] Extensive searches of scientific literature and public health organization databases have yielded no credible evidence to support this claim.[6][7] The development and composition of COVID-19 therapeutics are well-documented, and this compound is not listed as an active ingredient or a major excipient in any approved or widely investigated treatments.[8] Such claims should be treated with extreme caution and are likely a misinterpretation or an unsubstantiated marketing statement.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements:

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with a unique combination of properties conferred by its partially fluorinated structure. Its potential to enhance metabolic stability and act as a bioisostere makes it a compound of interest for medicinal chemists and drug discovery professionals. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in advancing pharmaceutical research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved January 22, 2026, from [Link]

-

New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. (2025, August 5). ScienceDirect. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN113735684A - Method for preparing 1, 1, 1-trifluoro-2-methyl-2-propanol.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof.

-

PubMed Central (PMC). (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). List of unproven methods against COVID-19. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

-

Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis. Retrieved January 22, 2026, from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Professor Dave Explains. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved January 22, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (2020, March 24). No evidence supports the use of ether and chloroform inhalation for treating COVID-19. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of fluorinated isosteres of biologically active molecules a,.... Retrieved January 22, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). COVID-19 and a Tale of Three Drugs: To Repurpose, or Not to Repurpose–That Was the Question. National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

SciSpace. (2015, November 11). Preparation of Methyl 1,2,3,4-tetra-O-acetyl. Retrieved January 22, 2026, from [Link]

-

PubMed. (n.d.). Drug metabolic stability in early drug discovery to develop potential lead compounds. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). 1,2,2-Trifluoro-1-(1,1,2,2,3,3,3-heptafluoro-propoxy)-ethene - Optional[17O NMR] - Chemical Shifts. Retrieved January 22, 2026, from [Link]

-

RSC Publishing. (n.d.). Tetrafluoroethylene: high resolution FTIR spectroscopy. Retrieved January 22, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved January 22, 2026, from [Link]

-

PubMed. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved January 22, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved January 22, 2026, from [Link]

-

Application of Bioisosteres in Drug Design. (2012, May 7). ScienceDirect. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013, March 4). Angewandte Chemie International Edition. Retrieved January 22, 2026, from [Link]

-

YouTube. (2015, March 12). Improving FTIR Spectra Data Techniques. Retrieved January 22, 2026, from [Link]

-

YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Retrieved January 22, 2026, from [Link]

-

Supporting Information. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). (a) 19 F solution state NMR spectrum of alternating TFE-P copolymer in.... Retrieved January 22, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C4H6F4O | CID 2783340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. List of unproven methods against COVID-19 - Wikipedia [en.wikipedia.org]

- 7. No evidence supports the use of ether and chloroform inhalation for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COVID-19 and a Tale of Three Drugs: To Repurpose, or Not to Repurpose–That Was the Question - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,1,2,2-Tetrafluoro-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrafluoro-3-methoxypropane, also known as methyl 2,2,3,3-tetrafluoropropyl ether, is a hydrofluoroether (HFE) that has garnered interest in various scientific and industrial fields. Its unique combination of properties, stemming from the presence of both a partially fluorinated alkyl chain and a methoxy group, makes it a subject of study for applications ranging from precision cleaning and heat transfer to its potential use as a solvent or intermediate in the synthesis of complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its physicochemical properties, methodologies for their determination, and insights into its chemical behavior and potential applications.

Core Physicochemical Properties

The distinct properties of this compound are a direct result of its molecular structure. The high electronegativity of the fluorine atoms creates a molecule with low polarizability and weak intermolecular forces, leading to a low boiling point and viscosity. The ether linkage, however, introduces a slight polarity.

| Property | Value | Source(s) |

| Molecular Formula | C4H6F4O | [1] |

| Molecular Weight | 146.08 g/mol | [1] |

| Boiling Point | 64 °C | [2] |

| Density | 1.186 g/cm³ | [2] |

| Vapor Pressure | 232 mmHg at 25°C | [2] |

| Refractive Index | 1.298 | [2] |

| LogP | 1.53320 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

| CAS Number | 60598-17-6 | [1] |

Synthesis of this compound

A plausible and widely used method for the synthesis of ethers such as this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this would involve the reaction of a methylating agent with 2,2,3,3-tetrafluoropropanol.

Plausible Synthesis Pathway: Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

-

2,2,3,3-Tetrafluoropropanol

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with a suspension of sodium hydride in anhydrous THF.

-

The flask is cooled in an ice bath, and a solution of 2,2,3,3-tetrafluoropropanol in anhydrous THF is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium alkoxide.

-

The flask is cooled again in an ice bath, and methyl iodide is added dropwise.

-

The reaction mixture is then stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to yield pure this compound.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for the application and safe handling of any chemical compound. The following are detailed protocols for measuring the boiling point and density of this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that can be determined with high accuracy using distillation.

Caption: Workflow for boiling point determination by distillation.

Experimental Protocol: Boiling Point by Distillation

Objective: To determine the boiling point of this compound.

Materials:

-

Sample of this compound

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble a simple distillation apparatus in a fume hood.

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin circulating cold water through the condenser.

-

Gently heat the distillation flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This stable temperature is the boiling point.

Density Determination

The density of a liquid can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.

Caption: Workflow for density determination using a pycnometer.

Experimental Protocol: Density Measurement

Objective: To determine the density of this compound.

Materials:

-

Sample of this compound

-

Pycnometer (or a volumetric flask and an analytical balance)

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Carefully clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a water bath to bring it to a constant, known temperature (e.g., 20°C).

-

Carefully dry the outside of the pycnometer and weigh it again.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility and Reactivity Profile

Solubility

Partially fluorinated ethers like this compound exhibit unique solubility characteristics. Due to their fluorinated component, they are often immiscible with both water and many common organic solvents.[3] However, they can be miscible with other fluorinated compounds. This "fluorous" nature can be exploited in biphasic catalysis and purifications. The presence of the ether oxygen and the methyl group may impart some limited solubility in more polar organic solvents compared to their perfluorinated counterparts.

Reactivity

Hydrofluoroethers are generally characterized by their high chemical and thermal stability.[4] The strong carbon-fluorine bonds and the electron-withdrawing effect of the fluorine atoms make the molecule less susceptible to chemical attack.

-

Resistance to Oxidation: The fluorinated portion of the molecule is highly resistant to oxidation.

-

Acid and Base Stability: this compound is expected to be stable to both acidic and basic conditions, a common feature of fluorinated ethers. The ether linkage is the most likely site of reactivity under harsh conditions, but the flanking tetrafluoroethyl group provides significant steric and electronic shielding.

Applications in Research and Development

The unique properties of this compound make it a candidate for several specialized applications.

-

Specialty Solvent: Its low surface tension, non-flammability, and selective solvency make it a potential replacement for less environmentally friendly solvents in precision cleaning and as a carrier fluid.[4][5]

-

Intermediate in Organic Synthesis: The combination of a fluorinated chain and a reactive methoxy group allows it to be used as a building block for the synthesis of more complex fluorinated molecules, which are of interest in the pharmaceutical and agrochemical industries.[6]

-

Working Fluid: Its thermal properties suggest potential use as a heat transfer fluid in specialized applications.

-

Polymer Science: Hydrofluoroethers are used in the production of polyurethanes and polyesters.[7]

Safety and Handling

According to available safety data, this compound is classified as a hazardous substance.

-

Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a triplet for the terminal CHF2 group, a triplet of triplets for the internal CF2H group, and a singlet for the methoxy (OCH3) protons. The integration of these signals would correspond to a 1:1:3 ratio.

-

¹⁹F NMR: The fluorine NMR spectrum would be more complex, showing signals for the two non-equivalent CF2 groups, with coupling to each other and to the adjacent protons.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong C-F stretching absorptions, typically in the region of 1100-1300 cm⁻¹, and C-O stretching vibrations for the ether linkage around 1100 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region.

Conclusion

This compound is a hydrofluoroether with a distinct set of physicochemical properties that make it a compound of interest for various specialized applications. Its low viscosity, relatively low boiling point, and chemical inertness are characteristic of fluorinated compounds, while the methoxy group provides a site for potential chemical modification. Understanding its properties, synthesis, and safe handling is crucial for its effective utilization in research and development, particularly in the fields of materials science, solvent chemistry, and as an intermediate in the synthesis of novel fluorinated molecules.

References

-

PubChem. (n.d.). This compound. Retrieved from PubChem website: [Link]

-

Ecolink. (2022, June 10). What are Hydrofluoroethers?. Retrieved from Ecolink website: [Link]

-

ACS Publications. (n.d.). Effect of Fluorine on the Bonding and Orientation of Perfluoroalkyl Ethers on the Cu(111) Surface | Langmuir. Retrieved from ACS Publications website: [Link]

- US Patent No. 5,336,801. (1994). Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.

-

ResearchGate. (n.d.). Atmospheric Chemistry of Hydrofluoroethers: Reaction of a Series of Hydrofluoroethers with OH Radicals and Cl Atoms, Atmospheric Lifetimes, and Global Warming Potentials. Retrieved from ResearchGate website: [Link]

-

ResearchGate. (2021, June 4). June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Retrieved from ResearchGate website: [Link]

-

ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from ACS Publications website: [Link]

-

PubMed. (2025, January 10). Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries. Retrieved from PubMed website: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes. Retrieved from Doc Brown's Chemistry website: [Link]

-

PubChem. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate. Retrieved from PubChem website: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses website: [Link]

-

LssChemicals. (2022, May 27). Hydrofluoroethers - Flammable Chemicals - Organic Solvent. Retrieved from LssChemicals website: [Link]

-

NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from NIH website: [Link]

- (n.d.). Ultrafast 19F MAS NMR 090222 revised.

-

Labinsights. (2024, November 14). Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. Retrieved from Labinsights website: [Link]

-

WIPO Patentscope. (n.d.). WO/1998/031652 PROCESS FOR THE SYNTHESIS OF HEXAFLUOROISOPROPYL ETHERS. Retrieved from WIPO Patentscope website: [Link]

-

ResearchGate. (n.d.). Hydrofluoroethers as Orthogonal Solvents for the Chemical Processing of Organic Electronic Materials. Retrieved from ResearchGate website: [Link]

-

LookChem. (n.d.). This compound. Retrieved from LookChem website: [Link]

Sources

1,1,2,2-Tetrafluoro-3-methoxypropane structural information and identifiers

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemistry and drug development, the unique properties of organofluorine compounds have positioned them as indispensable tools. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on 1,1,2,2-Tetrafluoro-3-methoxypropane , a hydrofluoroether that stands as a notable example of this class of compounds. This document serves as a comprehensive technical resource, providing critical structural information, physicochemical properties, and insights into its synthesis and potential applications, with a particular emphasis on its relevance to the scientific research and pharmaceutical development communities.

Chemical Identity and Molecular Structure

This compound, also known by its synonym Methyl 2,2,3,3-tetrafluoropropyl ether, is a saturated hydrofluoroether.[1][2] Its molecular structure is characterized by a propane backbone with four fluorine atoms attached to the first and second carbon atoms, and a methoxy group bonded to the third carbon.

Structural Identifiers

A clear and unambiguous identification of a chemical substance is paramount for scientific communication and regulatory compliance. The following table summarizes the key identifiers for this compound.[1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 60598-17-6 |

| Molecular Formula | C4H6F4O |

| SMILES | COCC(C(F)F)(F)F |

| InChI | InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3[2] |

| InChIKey | CTXZHYNQHNBVKL-UHFFFAOYSA-N[2] |

| Synonyms | Methyl 2,2,3,3-tetrafluoropropyl ether, 2,2,3,3-tetrafluoro-1-methoxypropane, HFE-374pcf[2] |

Molecular Visualization

The three-dimensional arrangement of atoms dictates the molecule's physical and chemical behavior. Below is a graphical representation of the molecular structure of this compound.

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, dictating its behavior in various systems.

General Properties

| Property | Value |

| Molecular Weight | 146.08 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 64 °C[1] |

| Density | 1.186 g/cm³[1] |

| Vapor Pressure | 232 mmHg at 25°C[1] |

| Refractive Index | 1.298[1] |

| LogP (octanol-water partition coefficient) | 1.53320[1] |

Structural and Topological Descriptors

These computed properties provide further insight into the molecule's characteristics.

| Descriptor | Value |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 5[1] |

| Rotatable Bond Count | 3[1] |

| Exact Mass | 146.03547746[1] |

| Complexity | 82.6[1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (-OCH₃) and the methylene protons (-CH₂-). The methoxy protons would appear as a singlet, while the methylene protons would likely exhibit complex splitting patterns due to coupling with the adjacent CHF group.

-

¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the tetrafluoroethyl moiety. Two distinct fluorine environments are expected, leading to complex multiplets due to F-F coupling.

-

¹³C NMR: The carbon NMR would show four distinct signals corresponding to the four unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the region of 1000-1200 cm⁻¹. The C-O-C ether linkage would also show a characteristic stretching band around 1100 cm⁻¹. C-H stretching and bending vibrations from the methyl and methylene groups would be observed in their typical regions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 146 would be expected. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage. For this molecule, fragmentation could result in the loss of a methoxy radical (•OCH₃) or a methyl radical (•CH₃).

Synthesis and Manufacturing

The synthesis of high-purity hydrofluoroethers like this compound is of significant industrial interest. One patented method describes a process for producing hydrofluoroethers by reacting a fluorine-containing olefin with an alcohol in the presence of a catalyst.

Representative Synthetic Protocol

A general approach to synthesizing this compound could involve the following conceptual steps, based on established methodologies for hydrofluoroether production:

-

Reaction Setup: A high-pressure reactor is charged with a suitable catalyst, typically a base or a phase-transfer catalyst.

-

Reactant Addition: Tetrafluoroethylene (TFE) and methanol are introduced into the reactor. The molar ratio of the reactants and the choice of solvent are critical parameters to optimize the yield and purity of the desired product.

-

Reaction Conditions: The reaction is carried out under controlled temperature and pressure. The specific conditions will depend on the catalyst and reactants used.

-

Work-up and Purification: After the reaction is complete, the crude product is isolated. Purification is typically achieved through distillation to separate the desired this compound from byproducts and unreacted starting materials.

Sources

An In-depth Technical Guide to Ethyl-1,1,2,2-tetrafluoroethyl Ether (HFE-374E)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemistry and material science, the demand for high-performance, environmentally conscious solvents and functional materials is ever-present. Hydrofluoroethers (HFEs) have emerged as a significant class of compounds, offering a unique combination of properties that make them suitable for a wide range of sophisticated applications. This guide provides a comprehensive technical overview of a specific hydrofluoroether, Ethyl-1,1,2,2-tetrafluoroethyl ether, commercially known as HFE-374E.

With the IUPAC name 1-ethoxy-1,1,2,2-tetrafluoroethane and the CAS number 512-51-6 , this compound is a fluorinated linear ether that has garnered attention for its utility as a specialty solvent, a reagent in organic synthesis, and a functional additive in advanced energy storage systems.[1] Its molecular structure, characterized by a segregated hydrocarbon and fluorocarbon moiety, imparts a unique set of physicochemical properties that are explored in detail throughout this guide.

This document will delve into the chemical and physical properties of Ethyl-1,1,2,2-tetrafluoroethyl ether, its synthesis, key applications with a focus on its role in battery technology and precision cleaning, and critical safety and handling information. The aim is to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively and safely utilize this versatile hydrofluoroether in their work.

Chemical and Physical Properties

The utility of Ethyl-1,1,2,2-tetrafluoroethyl ether in various applications stems from its distinct physical and chemical properties. The presence of the highly electronegative fluorine atoms significantly influences its behavior, resulting in a compound that is both stable and has a low surface tension.

Key Physicochemical Data

| Property | Value |

| IUPAC Name | 1-ethoxy-1,1,2,2-tetrafluoroethane |

| Common Name | Ethyl-1,1,2,2-tetrafluoroethyl ether, HFE-374E |

| CAS Number | 512-51-6 |

| Molecular Formula | C4H6F4O |

| Molecular Weight | 146.08 g/mol |

| Boiling Point | 57 °C |

| Melting Point | -86 °C |

| Density | 1.198 g/cm³ |

| Refractive Index | 1.294 |

| Flash Point | -15 °C |

Data sourced from various chemical suppliers and databases.[1][2][3]

The relatively low boiling point and viscosity make it a versatile diluent and solvent for applications requiring rapid evaporation or use in low-temperature environments.[2][4] Furthermore, its fluorinated nature contributes to its thermal stability and chemical resistance, which is advantageous in the formulation of advanced materials and coatings.[1]

Synthesis and Manufacturing

The synthesis of hydrofluoroethers like Ethyl-1,1,2,2-tetrafluoroethyl ether can be achieved through several routes. One common industrial method involves the reaction of an alcohol with a fluorinated olefin. For instance, the addition of ethanol to tetrafluoroethylene (TFE) in the presence of a base catalyst can yield the desired ether.

A generalized synthesis process is outlined below:

One documented industrial process involves the depolymerization of polytetrafluoroethylene (PTFE) waste to produce tetrafluoroethylene, which then reacts with ethanol in the presence of a potassium hydroxide catalyst in a tubular reactor at elevated temperatures and pressures.[5] The crude product is then purified, typically through washing to remove the catalyst and byproducts, followed by drying and fractional distillation to achieve high purity.[6]

Applications in Research and Industry

Ethyl-1,1,2,2-tetrafluoroethyl ether is a versatile compound with applications spanning several high-tech industries. Its unique properties make it a valuable tool for researchers and professionals in drug development, electronics, and energy storage.

Advanced Battery Electrolytes

A significant and promising application of Ethyl-1,1,2,2-tetrafluoroethyl ether is as a co-solvent or additive in the electrolytes of lithium-ion and sodium-ion batteries.[2][4] Its inclusion in the electrolyte formulation can lead to several performance enhancements:

-

Improved Safety: The non-flammable or low-flammability nature of hydrofluoroethers can significantly reduce the overall flammability of the electrolyte, a critical safety concern in high-energy-density batteries.[4]

-

Enhanced Ionic Conductivity: Despite being a "non-interacting" solvent, its miscibility with polar organic solvents used in electrolytes can lead to a decrease in viscosity and an increase in ionic conductivity, especially at low temperatures.[2][7]

-

Stable Solid Electrolyte Interphase (SEI) Formation: It is believed to participate in the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface. A well-formed SEI is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability.[4] In lithium-sulfur batteries, it has been shown to play a key role in modifying the surface of the metallic lithium anode, forming a protective film.[8] The reduction of similar fluorinated ethers can form a robust LiF-based SEI, which stabilizes the electrode interface.[9]

Experimental Protocol: Preparation of a Modified Lithium-Ion Battery Electrolyte

-

Materials:

-

Battery-grade Ethyl-1,1,2,2-tetrafluoroethyl ether (anhydrous, ≥99%)

-

Conventional electrolyte solution (e.g., 1 M LiPF6 in ethylene carbonate/dimethyl carbonate (EC/DMC) 1:1 v/v)

-

Anhydrous solvents for dilution if necessary.

-

-

Procedure (in an argon-filled glovebox):

-

Determine the desired volume percentage of Ethyl-1,1,2,2-tetrafluoroethyl ether as an additive (e.g., 5-20%).

-

In a clean, dry vial, accurately measure the required volume of the conventional electrolyte solution.

-

Using a separate, clean syringe, add the calculated volume of Ethyl-1,1,2,2-tetrafluoroethyl ether to the conventional electrolyte.

-

Gently stir the mixture at room temperature for at least one hour to ensure homogeneity.

-

The resulting modified electrolyte is ready for cell assembly and electrochemical testing.

-

Precision Cleaning and Solvent Applications

Hydrofluoroethers are excellent replacements for ozone-depleting solvents and perfluorocarbons in precision cleaning applications. Ethyl-1,1,2,2-tetrafluoroethyl ether can be used for:

-

Vapor Degreasing: Its volatility and solvency make it suitable for vapor degreasing of sensitive electronic components, medical devices, and aerospace parts.

-

Residue-free Cleaning: It effectively removes a wide range of soils, including oils, greases, and fluxes, without leaving a residue.

-

Compatibility: It exhibits good compatibility with a wide range of metals, plastics, and elastomers.

Pharmaceutical and Agrochemical Synthesis

In the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals, Ethyl-1,1,2,2-tetrafluoroethyl ether can serve as a stable and low-reactivity solvent.[1] Its ability to dissolve a range of organic compounds and its thermal stability make it suitable for reactions that require controlled conditions.[1] It is also used as an intermediate in the synthesis of other fluorinated compounds.[1]

Safety and Handling

As with any chemical, proper handling and safety precautions are paramount when working with Ethyl-1,1,2,2-tetrafluoroethyl ether.

GHS Hazard Information

-

Physical Hazards: Highly flammable liquid and vapor (H225).[10]

-

Health Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), and may cause drowsiness or dizziness (H336).[10]

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

-

Keep the container tightly closed.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Store in a cool, dry, well-ventilated place.

-

Conclusion

Ethyl-1,1,2,2-tetrafluoroethyl ether (HFE-374E) is a hydrofluoroether with a compelling profile of properties that make it a valuable compound for a range of advanced applications. Its utility as a safer, high-performance component in battery electrolytes, a precision cleaning solvent, and a reagent in chemical synthesis underscores its importance in modern technology and research. For scientists and professionals in drug development and material science, a thorough understanding of its properties, handling requirements, and application protocols is essential for leveraging its full potential while ensuring a safe working environment. As research continues, the applications of this and other hydrofluoroethers are likely to expand, further solidifying their role as key enabling chemicals in various scientific and industrial fields.

References

-

Suzhou Senfeida Chemical Co., Ltd. Ethyl 1,1,2,2-tetrafluoroethyl Ether. Available at: [Link]

-

PubChem. 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. Available at: [Link]

- Google Patents. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.

-

ResearchGate. Lithium/sulfur batteries with mixed liquid electrolytes based on ethyl 1,1,2,2-tetrafluoroethyl ether. Available at: [Link]

-

National Institutes of Health. Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. Available at: [Link]

-

ACS Publications. Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. Available at: [Link]

-

Shoichet Lab - University of Toronto. Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Available at: [Link]

-

ResearchGate. Experimental and Theoretical Insights into Factors Improving the Performance of Li-ion Batteries with a Si-based Anode by 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl Ether as an Additive. Available at: [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

-

Energy & Environmental Science (RSC Publishing). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Available at: [Link]

-

ChemWhat. Ethyl 1,1,2,2-tetrafluoroethyl ether CAS#: 512-51-6. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Ethyl 1,1,2,2-tetrafluoroethyl ether | 512-51-6 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. sfdchem.com [sfdchem.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]

- 7. Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | C4H3F7O | CID 164596 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2,2,3,3-tetrafluoropropyl ether: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Partially Fluorinated Ethers in Advanced Chemistry

Methyl 2,2,3,3-tetrafluoropropyl ether is a partially fluorinated organic compound that is gaining attention in various fields of chemical research, including materials science and drug discovery. Its unique combination of a methyl ether group and a tetrafluorinated propyl chain imparts a distinct set of physicochemical properties. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.[1][2][3][4] This guide provides a comprehensive overview of the molecular and physical properties of Methyl 2,2,3,3-tetrafluoropropyl ether, a detailed protocol for its synthesis, and a discussion of its potential applications in modern drug development.

Core Molecular and Physicochemical Properties

Methyl 2,2,3,3-tetrafluoropropyl ether is a clear, colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₆F₄O | [5] |

| Molecular Weight | 146.08 g/mol | [5] |

| Boiling Point | 64 °C | [6] |

| Appearance | Clear liquid | [6] |

| CAS Number | 60598-17-6 | [5] |

The presence of the four fluorine atoms on the propyl chain significantly influences the molecule's electronic properties, creating a stable and relatively inert backbone. The ether linkage, however, provides a site for potential hydrogen bonding and influences its solvency characteristics.

Synthesis of Methyl 2,2,3,3-tetrafluoropropyl ether: An Experimental Protocol

The synthesis of Methyl 2,2,3,3-tetrafluoropropyl ether can be effectively achieved via the Williamson ether synthesis.[5][7][8][9][10] This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. In this case, the alkoxide of 2,2,3,3-tetrafluoro-1-propanol is reacted with a methylating agent.

Causality of Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability and high yield for the formation of ethers from primary alcohols.[9] The starting material, 2,2,3,3-tetrafluoro-1-propanol, is a primary alcohol, making it an ideal substrate for an Sₙ2 reaction with a methyl halide. The use of a strong base, such as sodium hydride, is crucial for the complete deprotonation of the fluorinated alcohol to form the corresponding alkoxide, which is a much more potent nucleophile than the neutral alcohol. An aprotic polar solvent like tetrahydrofuran (THF) is selected to solvate the sodium alkoxide without interfering with the nucleophilic attack.

Step-by-Step Synthesis Protocol

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere is charged with a 60% dispersion of sodium hydride in mineral oil. Anhydrous THF is then added to the flask.

-

Formation of the Alkoxide: A solution of 2,2,3,3-tetrafluoro-1-propanol in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium 2,2,3,3-tetrafluoropropoxide.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise via the addition funnel. After the addition is complete, the reaction mixture is gently refluxed for several hours until the starting alcohol is consumed (monitored by TLC or GC).

-

Workup: The reaction is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to yield pure Methyl 2,2,3,3-tetrafluoropropyl ether.

Caption: Williamson ether synthesis workflow for Methyl 2,2,3,3-tetrafluoropropyl ether.

Structural Verification and Analytical Characterization

Confirmation of the successful synthesis of Methyl 2,2,3,3-tetrafluoropropyl ether would be achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the methyl protons and the methylene protons adjacent to the ether oxygen and the fluorinated carbon. ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds, and would provide distinct signals for the two different fluorine environments (-CF₂- and -CHF₂).[6][13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong C-F stretching bands and a characteristic C-O-C stretching band for the ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern.

Applications in Drug Discovery and Development

While specific applications of Methyl 2,2,3,3-tetrafluoropropyl ether are still emerging, its structural motifs suggest several potential uses in the pharmaceutical industry.

As a Novel Solvent

Partially fluorinated ethers are being explored as "green" solvents in chemical synthesis and purification.[15] Their unique solubility properties, thermal stability, and often lower toxicity compared to traditional chlorinated solvents make them attractive alternatives. Methyl 2,2,3,3-tetrafluoropropyl ether could serve as a useful solvent for reactions involving fluorinated intermediates or for the purification of fluorinated drug candidates.

As a Building Block in Medicinal Chemistry

The introduction of fluorine-containing groups is a cornerstone of modern drug design.[1][4][16][17] The 2,2,3,3-tetrafluoropropyl ether moiety could be incorporated into larger molecules to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2][4]

-

Modulate Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][17]

-

Improve Binding Affinity: The electronic effects of the fluorine atoms can influence the conformation of a molecule and its interactions with biological targets, potentially leading to increased binding affinity and potency.[4][17]

-

Serve as a Tracer for ¹⁸F PET Imaging: The non-radioactive ("cold") version of this molecule could serve as a standard for the development of a radiolabeled analog with fluorine-18 for use in Positron Emission Tomography (PET) imaging, a powerful tool in preclinical and clinical drug development.[4]

Caption: Potential applications of Methyl 2,2,3,3-tetrafluoropropyl ether in drug development.

Conclusion

Methyl 2,2,3,3-tetrafluoropropyl ether represents a valuable, yet underexplored, molecule in the landscape of fluorinated compounds. Its straightforward synthesis via the Williamson ether reaction from commercially available starting materials makes it an accessible target for research laboratories. The unique properties conferred by its partially fluorinated structure suggest promising applications as a specialty solvent and as a building block for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. Further investigation into the specific properties and reactivity of this compound is warranted and is likely to uncover new opportunities in drug discovery and materials science.

References

-

FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021). [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate as a route to functionalized enamines and ring substituted 3,4-dihydro-2H-thiazine-1,1-dioxides. (2024). ResearchGate. [Link]

-

Partially Fluorinated Ether as an Electrolyte Additive to Modify Electrode Surface and Suppress Dissolution of Polysulfides in Li-S Batteries. (n.d.). ResearchGate. [Link]

- Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.

-

Reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with N-vinyl compounds. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. (2022). [Link]

- Google Patents. US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf).

- Google Patents.

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

PubChem. 2,2,3,3-Tetrafluoro-1-propanol. [Link]

-

Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. [Link]

-

Justia Patents. Process for manufacture of 2,3,3,3-tetrafluoropropene. [Link]

- Google Patents. CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters.

-

NIST WebBook. 2,2,3,3-Tetrafluoro-1-propanol. [Link]

-

ResearchGate. Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. [Link]

-

Sci-Hub. Synthesis and properties of Fluorinated Ethyl-Methyl-Ethers. [Link]

- Google Patents. US8697923B2 - Process for the preparation of 2,3,3,3,-tetrafluoropropene (R-1234yf).

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ACS Publications. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. [Link]

-

Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of the American Chemical Society. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

-

Technical Disclosure Commons. Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[5][7][18]triazo. [Link]

- Google Patents. CN110002968B - Method for preparing fluorine-containing ether.

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

-

Journal of Chemical & Engineering Data. Critical Properties of Fluorinated Ethers. [Link]8)

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,2,3,3-Tetrafluoro-1-propanol [webbook.nist.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. benthamscience.com [benthamscience.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 1,1,2,2-Tetrafluoro-3-methoxypropane: Vapor Pressure and Refractive Index

Introduction

1,1,2,2-Tetrafluoro-3-methoxypropane, a hydrofluoroether (HFE), represents a class of compounds garnering significant interest across various scientific and industrial domains.[1] Its unique physicochemical properties, including its non-flammable nature and utility as a solvent for fats and oils, make it a candidate for applications ranging from refrigeration and air conditioning to the synthesis of polyurethanes and polyesters.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental properties, such as vapor pressure and refractive index, is paramount for its effective application, process optimization, and ensuring safety and quality control.

This technical guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the determination of the vapor pressure and refractive index of this compound. Emphasizing scientific integrity and field-proven insights, this document is designed to be a valuable resource for laboratory professionals.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₆F₄O | [2][3] |

| Molecular Weight | 146.08 g/mol | [2][3] |

| Boiling Point | 64 °C | [2] |

| Density | 1.186 g/cm³ | [2] |

| Vapor Pressure | 232 mmHg at 25°C | [2] |

| Refractive Index | 1.298 (temperature not specified) | [2] |

Section 1: Vapor Pressure Determination

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium in a closed container. This property is a critical determinant of a substance's volatility and is highly dependent on temperature.

Theoretical Framework

The relationship between the vapor pressure of a liquid and its temperature is described by the Clausius-Clapeyron equation. This equation provides a fundamental understanding of how vapor pressure increases with temperature. An empirical relationship often used to model this dependence over a range of temperatures is the Antoine equation:

log₁₀(P) = A - (B / (C + T))

Where:

-

P is the vapor pressure

-

T is the temperature

-

A, B, and C are substance-specific constants

A comprehensive characterization of a compound's vapor pressure involves determining these constants through experimental measurements at various temperatures.

Experimental Methodologies for Vapor Pressure Measurement

The selection of an appropriate method for vapor pressure determination is contingent on the substance's properties and the desired pressure and temperature range. Two primary methods are the static method and the dynamic (ebulliometric) method.[4]

1. The Static Method

The static method directly measures the vapor pressure of a substance in a closed system at thermal equilibrium.[5][6] This technique is particularly advantageous for its high accuracy and applicability over a wide range of temperatures and pressures.[5]

Causality Behind Experimental Choices: The core principle of the static method is the isolation of the substance in a sealed, evacuated container to ensure that the measured pressure is solely due to the substance's vapor.[6] The critical step in this procedure is the thorough degassing of the sample to remove any dissolved gases that could contribute to the total pressure, leading to erroneous results.[6]

Experimental Protocol (Static Method):

-

Sample Preparation: A small, pure sample of this compound is introduced into a thermostatted, evacuated vessel.

-

Degassing: The sample is repeatedly frozen (e.g., with liquid nitrogen), and the vessel is evacuated to remove any non-condensable gases. The sample is then thawed under vacuum. This freeze-pump-thaw cycle is repeated until all dissolved gases are removed.

-

Equilibration: The degassed sample is brought to the desired temperature using a precision thermostat. The system is allowed to reach thermal and phase equilibrium, where the rate of evaporation equals the rate of condensation.

-

Pressure Measurement: The pressure of the vapor in the headspace is measured using a calibrated pressure transducer.

-

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure-temperature data points.

Self-Validating System: The reliability of the static method is ensured by the stability of the pressure reading at a constant temperature, confirming that equilibrium has been achieved. The use of a high-precision thermostat and a calibrated pressure sensor is crucial for accuracy.

Caption: Workflow for Vapor Pressure Measurement using the Static Method.

2. The Ebulliometric Method

The ebulliometric method determines the vapor pressure by measuring the boiling point of the liquid at a controlled, sub-atmospheric pressure.[7] This dynamic method is well-suited for pure liquids and azeotropes.[7][8]

Causality Behind Experimental Choices: This method leverages the principle that a liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere. By controlling the system's pressure, one can determine the corresponding boiling temperature.

Experimental Protocol (Ebulliometry):

-

Apparatus Setup: The this compound sample is placed in an ebulliometer, which is connected to a pressure control system and a condenser.

-

Pressure Control: The system pressure is set and maintained at a specific value below atmospheric pressure.

-

Heating: The sample is heated until it boils.

-

Temperature Measurement: The temperature of the vapor-liquid equilibrium is precisely measured. This temperature is the boiling point at the controlled pressure.

-

Data Collection: The process is repeated for a range of pressures to generate a vapor pressure-temperature curve.

Self-Validating System: The stability of the boiling temperature at a constant pressure indicates that a true equilibrium has been reached. A comparative ebulliometer with a reference substance of known vapor pressure can be run in parallel to validate the pressure measurements.[8]

Section 2: Refractive Index Determination

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light used for the measurement.[9]

Theoretical Framework

The refractive index is defined as the ratio of the speed of light in a vacuum (c) to the speed of light in the substance (v):

n = c / v

It is commonly measured at the sodium D-line (589.3 nm) and at a standard temperature, typically 20°C or 25°C.[9][10] The notation for refractive index is often presented as n^T_D, where T is the temperature in degrees Celsius and D refers to the sodium D-line.

Experimental Methodology for Refractive Index Measurement

The Abbe refractometer is a widely used instrument for the precise measurement of the refractive index of liquids.[11][12]

Causality Behind Experimental Choices: The Abbe refractometer operates on the principle of critical angle, which is the angle of incidence beyond which light is totally internally reflected.[12][13] By measuring this critical angle between the sample and a prism of known high refractive index, the refractive index of the sample can be determined with high accuracy.[11]

Experimental Protocol (Abbe Refractometer):

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism. For volatile liquids, the sample can be introduced quickly, and the prisms closed immediately to minimize evaporation.[14]

-

Measurement: The illuminating prism is closed and locked. The light source is positioned to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

Dispersion Correction: If a colored band is visible at the borderline, the dispersion compensator is adjusted to obtain a sharp, black-and-white boundary.

-

Reading: The adjustment knob is fine-tuned to center the borderline on the crosshairs in the eyepiece. The refractive index is then read from the instrument's scale.

-

Temperature Control: The temperature of the prisms should be controlled using a circulating water bath to ensure the measurement is taken at the desired temperature.

Self-Validating System: The sharpness and stability of the borderline between the light and dark fields are indicators of a reliable measurement. Regular calibration with standards ensures the instrument's accuracy.

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C4H6F4O | CID 2783340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calnesis.com [calnesis.com]

- 5. consilab.de [consilab.de]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. store.astm.org [store.astm.org]

- 8. img.antpedia.com [img.antpedia.com]

- 9. researchgate.net [researchgate.net]

- 10. microscopeworld.com [microscopeworld.com]

- 11. refractometer.pl [refractometer.pl]

- 12. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 13. hinotek.com [hinotek.com]

- 14. mikroskop-online.de [mikroskop-online.de]

An In-Depth Technical Guide to the Safe Handling of 1,1,2,2-Tetrafluoro-3-methoxypropane

This guide provides a comprehensive overview of the safety protocols and handling procedures for 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS No. 60598-17-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from Safety Data Sheets (SDS) and related chemical safety literature to ensure its safe application in a laboratory setting. The focus is not merely on listing hazards but on understanding the causality behind safety measures, enabling a proactive and informed approach to risk mitigation.

Compound Profile and Primary Applications

This compound, also known as Methyl 2,2,3,3-tetrafluoropropyl ether, is a fluorinated ether with the molecular formula C₄H₆F₄O.[1] Its unique physical and chemical properties make it a subject of interest and a useful component in various applications, including its use as a solvent for fats and oils.[2] Due to its fluorinated nature, it requires specific handling protocols distinct from more common laboratory solvents.

Key Identifiers:

-

Molecular Formula: C₄H₆F₄O[1]

-

Molecular Weight: 146.08 g/mol [1]

-

Synonyms: Methyl 2,2,3,3-tetrafluoropropyl ether, HFE-374pcf[3]

Core Hazard Analysis: A Multi-faceted Perspective

The safe use of any chemical begins with a thorough understanding of its potential hazards. The GHS classification provides a baseline, but a comprehensive risk assessment must also consider hazards implicit to its chemical class and physical properties.

GHS Classification and Immediate Risks

According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following warnings:

-

H315: Causes skin irritation. [1] This indicates that direct contact can lead to inflammation, redness, or dermatitis.

-

H319: Causes serious eye irritation. [1] Contact with the eyes can cause significant, though reversible, damage.

-

H335: May cause respiratory irritation. [1] Inhalation of vapors can irritate the nose, throat, and lungs.

These classifications mandate the use of engineering controls and personal protective equipment to prevent direct contact and inhalation.

Implicit and Process-Related Hazards

Beyond the formal GHS classification, the properties of fluorinated ethers necessitate awareness of additional risks:

-

Thermal Decomposition: When subjected to high temperatures, such as in a fire or during certain high-energy reactions, fluorinated compounds can decompose.[4] This process can liberate highly toxic and corrosive fumes, including hydrogen fluoride (HF) and carbonyl fluoride.[5][6] HF requires specialized first aid and presents a severe health threat.[6]

-

Asphyxiation in Confined Spaces: The compound is a volatile liquid with a high vapor pressure (232 mmHg at 25°C).[3] In poorly ventilated areas, its vapors can displace oxygen, creating an asphyxiation hazard.[4]

-